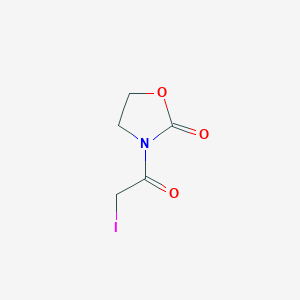
3-(2-Iodoacétyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Iodoacetyl)-1,3-oxazolidin-2-one is a chemical compound known for its reactivity and utility in various scientific fields. This compound features an oxazolidinone ring substituted with an iodoacetyl group, making it a valuable reagent in organic synthesis and biochemical research.
Applications De Recherche Scientifique
3-(2-Iodoacetyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a reagent for the selective modification of cysteine residues in peptides and proteins.
Biology: Employed in the study of protein-protein interactions and the development of bioconjugates.
Industry: Utilized in the synthesis of specialty chemicals and as a crosslinking agent in polymer chemistry.
Mécanisme D'action
Target of Action
The primary target of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one is proteins or molecules that contain sulfhydryl groups . The iodoacetyl group at the end of the compound is able to react with sulfhydryl groups on proteins and other molecules, forming a nonreversible bond .
Mode of Action
The compound interacts with its targets through a process known as iodoacetylation . This involves the reaction of the iodoacetyl group of the compound with the sulfhydryl groups on the target proteins or molecules . This reaction results in the formation of a covalent bond, leading to the modification of the target protein or molecule .
Pharmacokinetics
It is known that the compound is insoluble in water and must be dissolved in dmso or dmf before further dilution in aqueous buffers . This suggests that its bioavailability could be influenced by factors such as its solubility and the presence of appropriate solvents.
Result of Action
The result of the action of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one is the modification of target proteins or molecules through the formation of a covalent bond with their sulfhydryl groups . This can lead to changes in the function of these proteins or molecules, potentially affecting various cellular processes.
Action Environment
The action of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the compound, with reactions typically performed in the dark at pH 7.5 to 8.5 . Additionally, the presence of appropriate solvents is necessary for the compound to exert its effects due to its insolubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one typically involves the iodination of an oxazolidinone precursor. One common method includes the reaction of oxazolidinone with iodoacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pH, is crucial to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Iodoacetyl)-1,3-oxazolidin-2-one primarily undergoes nucleophilic substitution reactions due to the presence of the iodoacetyl group. This group is highly reactive towards nucleophiles, particularly thiols, leading to the formation of stable thioether linkages .
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Major Products
The major products of these reactions are thioether, amide, or ether derivatives, depending on the nucleophile used. For example, reaction with a thiol results in the formation of a thioether linkage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodoacetyl chloride: Another iodoacetyl compound used for similar nucleophilic substitution reactions.
N-Iodoacetyl-N-biotinylhexylenediamine: A biotinylated derivative used for protein labeling.
Iodoacetic anhydride: Used for the modification of amino groups in peptides and proteins.
Uniqueness
3-(2-Iodoacetyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which provides additional stability and reactivity compared to other iodoacetyl compounds. This structural feature enhances its utility in various biochemical applications, particularly in the selective modification of cysteine residues.
Propriétés
IUPAC Name |
3-(2-iodoacetyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO3/c6-3-4(8)7-1-2-10-5(7)9/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIHIMFJGQBLOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C(=O)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride](/img/structure/B2405384.png)
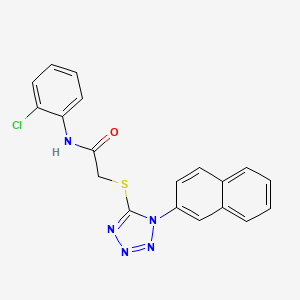
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2405390.png)
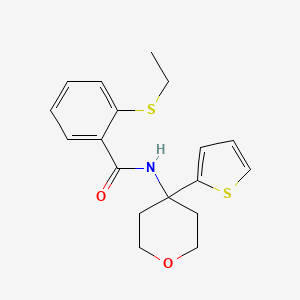
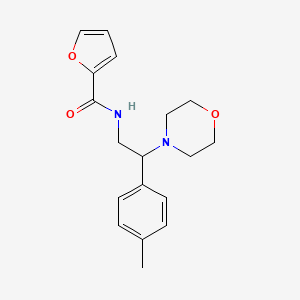
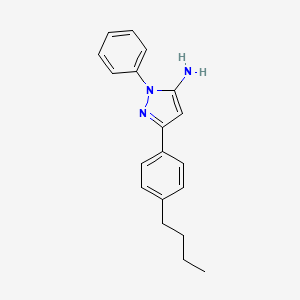
![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2405396.png)
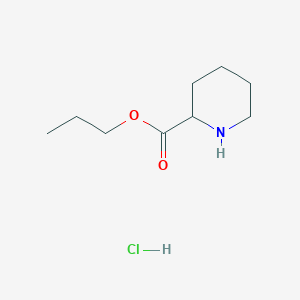
![3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2405398.png)
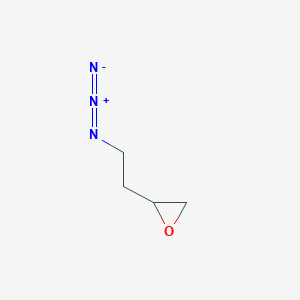
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2405400.png)

![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2405403.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2405405.png)
